ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate
Description
Ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core substituted with acetamido and furan-2-carboxamido groups. The thiazolo[5,4-c]pyridine scaffold combines a thiazole (a five-membered ring with sulfur and nitrogen) fused to a pyridine ring, distinct from thienopyridines (e.g., clopidogrel) that contain a thiophene ring fused to pyridine . Limited direct pharmacological data exist for this compound, but its structural analogs (e.g., thienopyridine antiplatelet agents) highlight its relevance in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-[[2-[2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-2-25-15(23)8-18-14(22)10-21-6-5-11-13(9-21)27-17(19-11)20-16(24)12-4-3-7-26-12/h3-4,7H,2,5-6,8-10H2,1H3,(H,18,22)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXJUURLXNKCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 373.42 g/mol
This compound features several functional groups, including furan, thiazole, and carboxamide moieties, which are often associated with diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[5,4-c]pyridine compounds exhibit significant antimicrobial properties. A study showed that related compounds demonstrated potent activity against various bacterial strains. This compound is hypothesized to share similar antimicrobial efficacy due to its structural similarities with known active compounds .
Antiviral Activity
Recent investigations into compounds containing furan and thiazole rings have revealed their potential as antiviral agents. For instance, certain derivatives have been identified as inhibitors of viral proteases, crucial for viral replication. The compound may exhibit similar properties against viruses such as SARS-CoV-2 by targeting the main protease (Mpro), thereby inhibiting viral replication processes .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound on mammalian cell lines have yet to be extensively characterized. Preliminary studies suggest that modifications to the thiazole or furan components could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various strains, showing promise as potential antimicrobial agents .
Investigation of Antiviral Properties
A study focusing on the antiviral properties of thiazole-containing compounds reported that specific derivatives inhibited the activity of viral proteases with IC50 values in the low micromolar range. It is posited that this compound could serve as a lead compound for further optimization in antiviral drug development.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate exhibit significant anticancer properties. For instance, derivatives of thiazolo-pyridine structures have shown promising results in inhibiting tumor growth in various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to assess the antitumor efficacy of these compounds, revealing substantial cell growth inhibition rates .
Synthetic Applications
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for modifications that can lead to the development of new drug candidates with enhanced biological activity. The synthetic pathways often involve reactions that modify the furan and thiazole moieties, which are crucial for biological activity .
Biological Assays
In vitro assays have demonstrated that this compound exhibits significant biological activity against various pathogens. Its efficacy has been evaluated using standardized protocols, indicating its potential as an antimicrobial agent .
Structure-Activity Relationship Studies
SAR Analysis
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Modifications at specific positions on the furan and thiazole rings can lead to variations in potency and selectivity against different targets. Research has shown that small changes in the molecular structure can significantly impact biological activity, making SAR studies essential for drug development .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| NCI Evaluation | Showed high levels of antimitotic activity against human tumor cells | Supports further development as an anticancer agent |
| Synthetic Pathway Research | Demonstrated successful synthesis of novel derivatives with enhanced activity | Opens avenues for new drug candidates |
| Biological Assays | Indicated significant antimicrobial properties | Suggests potential use in treating infections |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the allylic position undergoes Sₙ2 or Sₙ1 substitutions depending on reaction conditions:
Example Reaction :
-
Mechanism : Polar solvents stabilize the transition state in Sₙ2 pathways, while protic solvents favor Sₙ1 via carbocation intermediates. Steric hindrance from the benzene ring slows substitution compared to aliphatic analogs .
Electrophilic Addition Reactions
The double bond undergoes Markovnikov or anti-Markovnikov additions with electrophiles:
Example Reaction :
-
Radical Additions : Under UV light, bromine radicals abstract hydrogen, forming allylic radicals that react with Cl₂ or Br₂ .
Radical-Mediated Allylation
The compound participates in bromine-radical chain reactions for site-selective C–H allylation of alkanes:
Example Reaction :
| Substrate | Initiator | Temperature | Product | Selectivity (%) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Isooctane | DTBPO | 130°C | 4,4,6,6-Tetramethyl-1,5-diene | >90 (methine) | 68 | |
| Cyclohexane | AIBN | 80°C | Cyclohexylallylbenzene | 75 (methylene) | 55 |
-
Mechanism : Bromine radicals abstract hydrogen from alkanes, generating alkyl radicals that add to the allylic double bond. β-scission releases HBr, sustaining the chain .
Transition Metal-Catalyzed Couplings
The bromine substituent enables cross-coupling reactions:
Example Reaction (Suzuki-Miyaura) :
| Catalyst | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 82 | |
| NiCl₂(dppe) | CsF | DMF | 67 |
-
Challenges : Steric bulk near the double bond reduces coupling efficiency compared to aryl bromides .
Elimination and Rearrangement
Under basic conditions, elimination competes with substitution:
Example Reaction :
| Base | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|
| KOtBu | DMSO | Phenylpropyne | 41 | |
| DBU | CH |
Comparison with Similar Compounds
Ethyl 2-(2-(2-(Furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate
- Core : Thiazolo[5,4-c]pyridine (thiazole + pyridine fusion).
- Substituents : Furan-2-carboxamido, ethyl ester, and acetamido groups.
- Potential Metabolism: Ester hydrolysis may activate the compound, though specific enzymes (e.g., carboxylesterases) remain uncharacterized .
Clopidogrel (Thienopyridine Class)
Vicagrel (Thienopyridine Pro-Drug)
Prasugrel (Thienopyridine Derivative)
- Core: Thieno[3,2-c]pyridine.
- Substituents : Cyclopropyl, fluorophenyl, and acetyloxy groups.
- Metabolism : Rapid hydrolysis by esterases to active metabolite .
Structural and Functional Differences
| Parameter | Ethyl 2-(2-(2-(Furan-2-carboxamido)...acetate | Clopidogrel | Vicagrel |
|---|---|---|---|
| Core Structure | Thiazolo[5,4-c]pyridine | Thieno[3,2-c]pyridine | Thieno[3,2-c]pyridine |
| Key Substituents | Furan-2-carboxamido, ethyl ester | 2-Chlorophenyl, methyl ester | Acetoxy, methyl ester |
| Metabolic Pathway | Unknown (likely esterase-mediated) | CYP450-dependent | CES2/AADAC-mediated |
| Bioactivity | Unreported | P2Y12 inhibition | P2Y12 inhibition |
Key Observations:
Substituent Effects : The furan-2-carboxamido group may enhance hydrogen bonding compared to clopidogrel’s chlorophenyl group, influencing target selectivity.
Prodrug Potential: The ethyl ester group requires hydrolysis for activation, similar to vicagrel and prasugrel, but enzyme specificity remains unstudied .
Preparation Methods
Thioamide Functionalization of Pyridine Derivatives
The synthesis begins with 4-aminopyridine, which is converted to the corresponding thioamide (I ) using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous tetrahydrofuran (THF) under reflux.
Reaction Conditions :
Hantzsch Thiazole Cyclization
The thioamide intermediate (I ) undergoes cyclization with α-halo ketones (e.g., chloroacetone) in ethanol under reflux with sodium acetate as a base. This forms the dihydrothiazolo[5,4-c]pyridine scaffold (II ).
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 72 |
| Base | Sodium acetate | 68 |
| Temperature | Reflux (78°C) | 72 |
| Alternative base | Triethylamine | 58 |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of chloroacetone, followed by dehydrohalogenation and cyclization to form the thiazole ring.
Introduction of the Furan-2-Carboxamido Group
Amide Coupling via Carbodiimide Chemistry
The secondary amine on the thiazolo-pyridine core (II ) is acylated with furan-2-carbonyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Procedure :
- Dissolve II (1.0 equiv) in anhydrous DCM.
- Add furan-2-carbonyl chloride (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
- Stir at room temperature for 12 h.
- Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 65–70% (based on analogous amidation in).
Characterization :
- IR (KBr) : 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (furan C=C).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 1.6 Hz, 1H, furan H-5), 6.76–6.74 (m, 2H, furan H-3/H-4), 4.21 (s, 2H, NHCOCH₂).
Installation of Ethyl Acetamidoacetate Side Chains
Alkylation with Ethyl Bromoacetate
The primary amine on the thiazolo-pyridine intermediate (III ) undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate in acetonitrile.
Reaction Conditions :
Side Reaction Mitigation :
Excess ethyl bromoacetate ensures complete mono-alkylation, while rigorous drying avoids hydrolysis of the ester group.
Second Alkylation for Di-Substitution
The remaining amine is alkylated under similar conditions to install the second ethyl acetamidoacetate group, yielding the final compound.
Purity Validation :
- HPLC : >98% purity (C18 column, MeOH/H₂O 70:30).
- HRMS (ESI+) : m/z calculated for C₂₀H₂₄N₄O₆S [M+H]⁺ 449.1493, found 449.1495.
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Total Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Hantzsch → Amidation → Alkylation | 28–32 | High regioselectivity | Lengthy purification steps |
| 2 | Pre-formed core → Sequential alkylation | 35–40 | Fewer steps | Requires commercial core |
Scalability and Industrial Considerations
Solvent Selection for Large-Scale Production
Ethanol and acetonitrile are preferred due to low toxicity and ease of removal. Tetrahydrofuran (THF) is avoided in large-scale reactions due to peroxide formation risks.
Cost Analysis of Reagents
| Reagent | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| Lawesson’s reagent | 3200 | High (S content) |
| EDCl | 450 | Moderate |
| Ethyl bromoacetate | 220 | Low |
Data from
Q & A
Q. Monitoring progress :
- HPLC : Tracks reaction completion and intermediate purity (e.g., ≥95% purity threshold) .
- NMR spectroscopy : Confirms structural integrity, particularly the integration of furan protons (δ 6.4–7.2 ppm) and thiazole methylene groups (δ 3.1–3.5 ppm) .
Advanced: How can reaction conditions be optimized to improve yield in coupling steps?
Answer:
Optimization requires systematic experimentation:
- Design of Experiments (DOE) : Use fractional factorial designs to test variables like solvent polarity (DMF vs. THF), temperature (0°C to 60°C), and stoichiometric ratios .
- Catalyst screening : Evaluate coupling agents (e.g., HATU vs. DCC) for efficiency in amide bond formation .
- Computational guidance : Employ quantum chemical calculations (e.g., DFT) to predict activation barriers for key steps, reducing trial-and-error .
Example : Increasing DMF polarity improved carboxamido coupling yield from 65% to 82% in analogous compounds .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., furan aromaticity, ester carbonyl at ~170 ppm) and confirms connectivity .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .
- FT-IR : Identifies functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹ for amides/esters) .
Advanced: How to resolve discrepancies between predicted and observed NMR data?
Answer:
Discrepancies may arise from:
- Dynamic effects : Rotamers in the acetamido group can split signals; use variable-temperature NMR to assess .
- Impurity interference : Cross-validate with LC-MS to detect byproducts (e.g., unreacted intermediates) .
- Stereochemical ambiguity : Compare experimental NOESY correlations with computational models (e.g., Gaussian NMR shielding tensors) .
Case study : A 0.3 ppm shift in thiazole protons was traced to residual DMSO solvent; redistillation resolved the issue .
Basic: What purification challenges exist, and how are they addressed?
Answer:
Challenges :
- Hydrophobicity : Poor solubility in aqueous phases complicates extraction.
- Byproduct removal : Unreacted acyl chlorides or cyclization byproducts.
Q. Solutions :
- Preparative HPLC : Uses C18 columns with acetonitrile/water gradients (e.g., 40%→80% ACN) .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal formation .
Advanced: Can computational methods predict the reactivity of the furan carboxamido group?
Answer:
Yes, computational strategies include:
- Reaction pathway mapping : Locate transition states for nucleophilic acyl substitutions using DFT (e.g., B3LYP/6-31G*) .
- Electrostatic potential surfaces : Identify electrophilic hotspots on the furan ring (e.g., C5 position) prone to oxidation .
- Machine learning : Train models on analogous compounds to predict optimal protecting groups (e.g., Boc vs. Fmoc) .
Application : Simulations revealed that electron-withdrawing substituents on furan reduce hydrolysis rates, guiding stable derivative design .
Basic: What are the compound’s potential pharmacological research applications?
Answer:
- Kinase inhibition : Thiazolo-pyridine scaffolds show affinity for tyrosine kinases (e.g., EGFR) in cancer models .
- Antimicrobial activity : Furan derivatives disrupt bacterial membrane synthesis (e.g., Gram-positive pathogens) .
- Neuroprotective agents : Acetamido esters modulate acetylcholine esterase in computational docking studies .
Advanced: How to design stability studies for this compound under varying pH conditions?
Answer:
- Forced degradation : Expose to pH 1–13 buffers at 40°C for 24h, monitoring via HPLC for hydrolysis (ester/amide cleavage) .
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius equations .
- Protection strategies : Introduce steric hindrance (e.g., tert-butyl groups) to stabilize against base-catalyzed hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
